

Application of Evogliptin Tartrate in Research on Non-alcoholic Fatty Liver Disease (NAFLD)

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Compound of Interest

Compound Name: *Evogliptin tartrate*

Cat. No.: *B601472*

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Application Notes and Protocols

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, involving insulin resistance, lipotoxicity, inflammation, and fibrosis. Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is approved for the treatment of type 2 diabetes mellitus. Emerging research has highlighted its therapeutic potential in NAFLD by improving insulin sensitivity, suppressing lipogenesis, and exerting anti-inflammatory and anti-fibrotic effects.[1][2] This document provides a detailed overview of the application of **Evogliptin tartrate** in NAFLD research, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action

Evogliptin's therapeutic effects in NAFLD are multi-faceted. As a DPP-4 inhibitor, it increases the levels of active glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves insulin sensitivity.[3] Beyond its effects on glucose metabolism, Evogliptin has been shown to directly impact hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells to mitigate the key pathological features of NAFLD.[4] Preclinical studies have demonstrated that Evogliptin can alleviate hepatic steatosis, inflammation, and fibrosis.[1][4]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from in vivo, in vitro, and clinical studies on the effects of Evogliptin in NAFLD.

Table 1: Effects of Evogliptin on Hepatic Steatosis and Lipogenesis in High-Fat Diet (HFD)-Fed Animal Models

Parameter	Animal Model	Treatment Group	Dosage & Duration	Outcome	Reference
Hepatic Lipid Accumulation	C57BL/J Mice	HFD + Evogliptin	250 mg/kg for 16 weeks	Significantly decreased compared to HFD group	[1]
HFD-fed Rats	HFD + Evogliptin	14 weeks	Completely resolved		[2]
Hepatic Triglyceride Content	HFD-fed Mice	HFD + Evogliptin + Leucine	0.1% w/w Evogliptin in diet for 8 weeks	Markedly reduced	[5]
Hepatic mRNA level of Dgat2	C57BL/J Mice	HFD + Evogliptin	250 mg/kg for 16 weeks	Suppressed	[1]
Hepatic expression of Srebf1	HFD-fed Mice	HFD + Evogliptin	16 weeks	Reduced	[2]

Table 2: Effects of Evogliptin on Liver Injury, Inflammation, and Oxidative Stress

Parameter	Model	Treatment Group	Dosage & Duration	Outcome	Reference
Plasma Aminotransferase Levels	HFD-fed Rats	HFD + Evogliptin	14 weeks	Completely resolved	[2]
8-hydroxydeoxyguanosine (8-OHdG) expression	C57BL/J Mice	HFD + Evogliptin	250 mg/kg for 16 weeks	Significantly decreased	[1]
Inflammatory Cytokine Secretion (iNOS, TGF- β , IL1 β , IL6, TNF α)	Primary Kupffer Cells	LPS + Evogliptin	In vitro	Significantly decreased	[4]

Table 3: Effects of Evogliptin on Hepatic Fibrosis

Parameter	Model	Treatment Group	Dosage & Duration	Outcome	Reference
Hepatic Fibrosis	C57BL/J Mice	HFD + Evogliptin	250 mg/kg for 16 weeks	Decreased	[1]
Connective Tissue Growth Factor (CTGF) expression	Primary Hepatocytes	TGF- β + Evogliptin	In vitro	Inhibited	[4]
Hepatic Stellate Cell (HSC) activation	Primary HSCs	-	In vitro	Inhibited	[4]

Table 4: Effects of Evogliptin on Mitophagy and Autophagy

Parameter	Model	Treatment Group	Dosage & Duration	Outcome	Reference
Mitophagy Markers (PINK1, Parkin, BNIP-3)	C57BL/J Mice	HFD + Evogliptin	250 mg/kg for 16 weeks	Lower expression than HFD group	[1]
Autophagy Flux (LC3 II and p62 levels)	Primary Hepatocytes	Evogliptin	In vitro	Increased	[4]

Experimental Protocols

Protocol 1: In Vivo High-Fat Diet-Induced NAFLD Mouse Model

This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with Evogliptin.[\[1\]](#)

1. Animal Model:

- Species: Male C57BL/J mice, 4 weeks of age.
- Housing: Maintained in a temperature-controlled environment with a 12-hour light/dark cycle.

2. Diet and Treatment Groups:

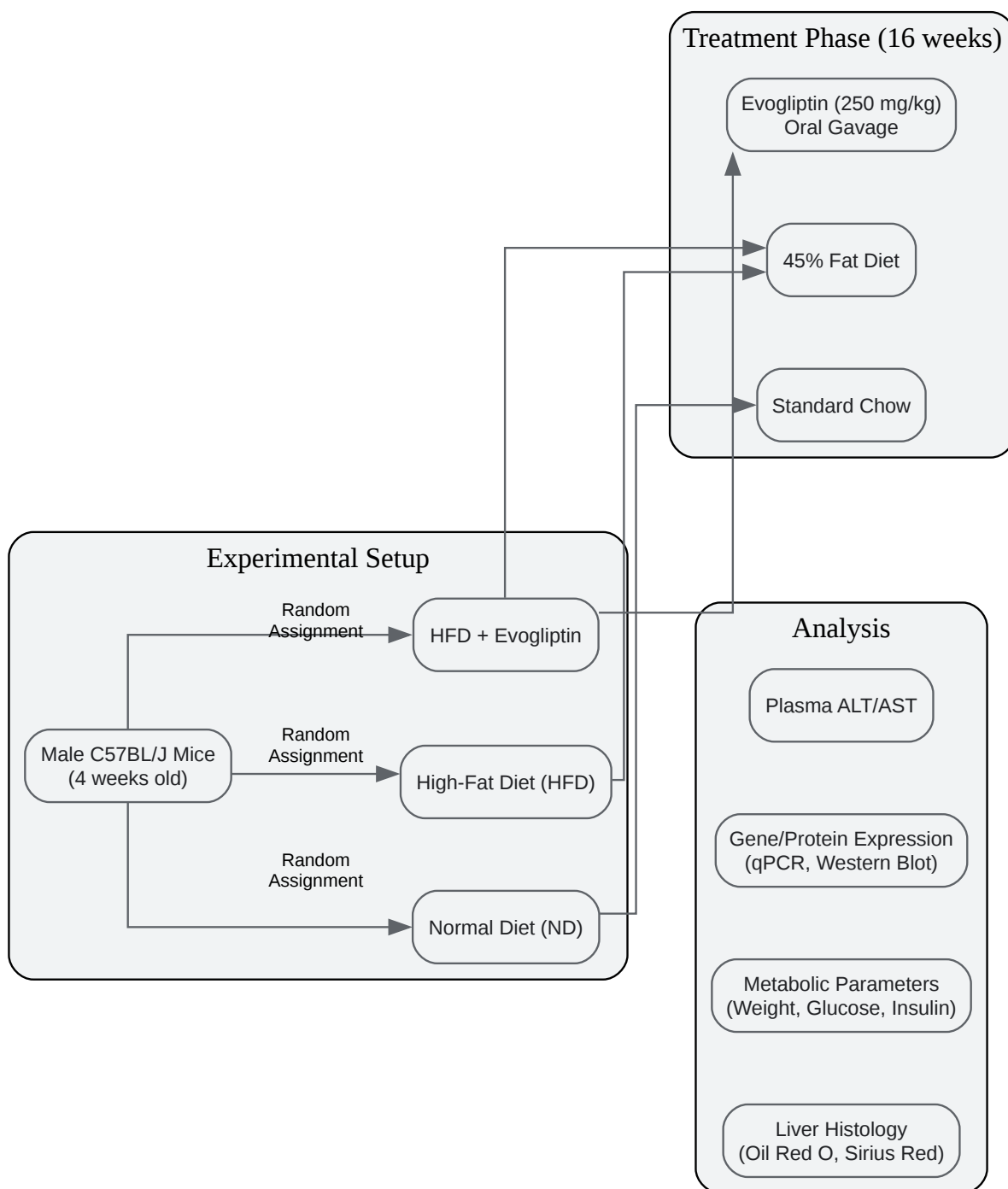
- Normal Diet (ND) Group: Fed a standard chow diet.
- High-Fat Diet (HFD) Group: Fed a diet with 45% of energy from fat.
- HFD + Evogliptin (HFD + Evo) Group: Fed a high-fat diet and administered Evogliptin.

3. Evogliptin Administration:

- Dosage: 250 mg/kg body weight.
- Route: Oral gavage.
- Frequency: Daily.
- Duration: 16 weeks.

4. Outcome Measures:

- Metabolic Parameters: Body weight, food intake, plasma glucose, and insulin levels.
- Liver Histology:
 - Steatosis: Staining of liver sections with Oil Red O to visualize lipid accumulation.
 - Fibrosis: Sirius Red staining to assess collagen deposition.
- Biochemical Assays: Measurement of plasma aminotransferase (ALT, AST) levels.
- Gene and Protein Expression Analysis:
 - Lipogenesis: qPCR for Srebf1 and Dgat2.
 - Oxidative Stress: Immunohistochemistry for 8-OHDG.
 - Mitophagy: Western blot for PINK1, Parkin, and BNIP-3.



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Experimental workflow for the in vivo NAFLD mouse model.

Protocol 2: In Vitro Analysis of Anti-Inflammatory and Anti-Fibrotic Effects

This protocol details the investigation of Evogliptin's direct effects on isolated primary liver cells. [\[4\]](#)

1. Cell Isolation and Culture:

- Primary Kupffer Cells (KCs), Hepatocytes, and Hepatic Stellate Cells (HSCs): Isolated from male Sprague-Dawley rats.
- Culture Conditions: Maintained in appropriate culture media and conditions for each cell type.

2. Anti-Inflammatory Effect in Kupffer Cells:

- Treatment:
 - Pre-treat KCs with Lipopolysaccharide (LPS) for 2 hours to induce an inflammatory response.
 - Treat with Evogliptin at various concentrations.
- Analysis:
 - Measure the secretion of inflammatory cytokines (iNOS, TGF- β , IL1 β , IL6, TNF α) in the culture supernatant using ELISA.

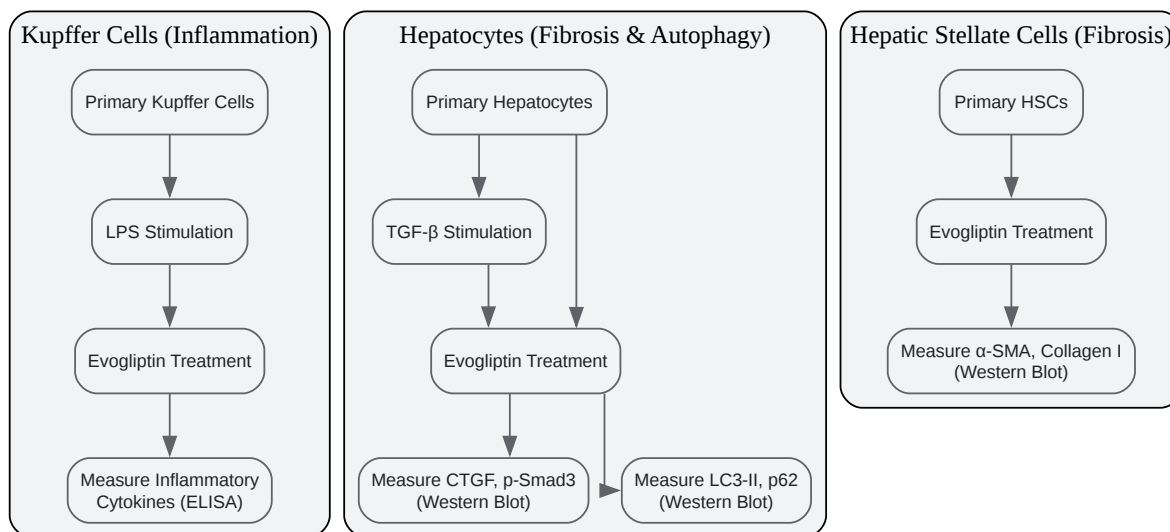
3. Anti-Fibrotic Effect in Hepatocytes and HSCs:

- Hepatocyte Treatment:
 - Treat primary hepatocytes with Transforming Growth Factor-beta (TGF- β) to induce a fibrotic response.
 - Co-treat with Evogliptin.
- Hepatocyte Analysis:

- Measure the expression of Connective Tissue Growth Factor (CTGF) and phosphorylation of Smad3 via Western blot.
- HSC Treatment:
 - Culture primary HSCs to induce spontaneous activation.
 - Treat with Evogliptin.
- HSC Analysis:
 - Assess HSC activation by measuring the expression of α -smooth muscle actin (α -SMA) and collagen I via Western blot.

4. Autophagy Analysis in Hepatocytes:

- Treatment: Treat primary hepatocytes with Evogliptin.
- Analysis:
 - Measure the levels of autophagy markers LC3 II and p62 by Western blot to assess autophagy flux.



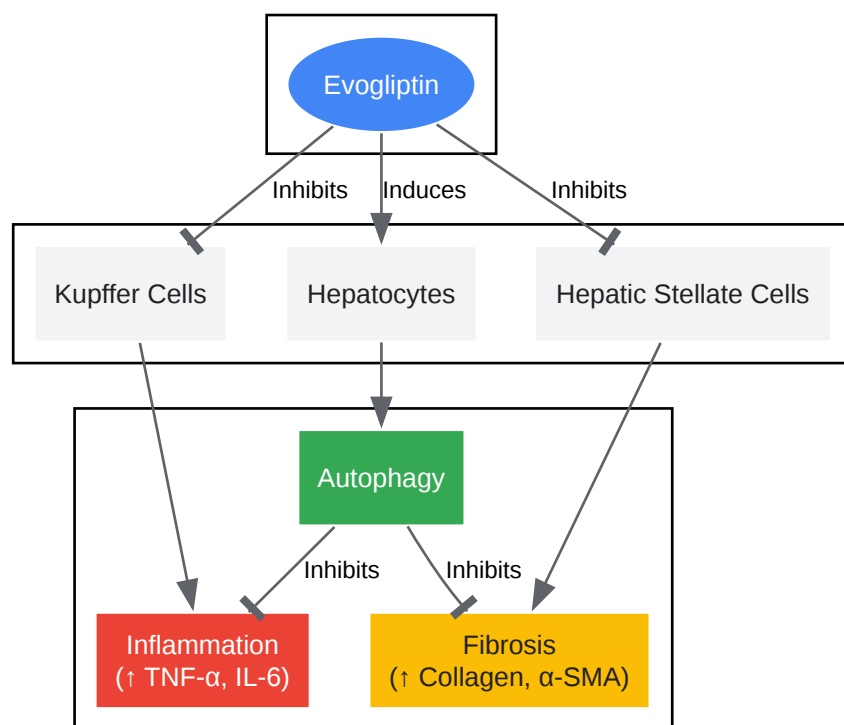
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In vitro experimental workflow for liver cell analysis.

Signaling Pathways

Evogliptin's Impact on Inflammatory and Fibrotic Signaling

Evogliptin has been shown to inhibit key inflammatory and fibrotic signaling pathways in the liver. In Kupffer cells, it reduces the secretion of pro-inflammatory cytokines induced by LPS. In hepatocytes and HSCs, it interferes with the TGF-β signaling pathway, a critical driver of liver fibrosis, by reducing the expression of CTGF and inhibiting the activation of HSCs.[4] Furthermore, Evogliptin's induction of autophagy is linked to its anti-inflammatory and anti-fibrotic effects.[4]



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